Cas no 79673-53-3 (2-(1H-Pyrrol-2-yl)acetic Acid)

2-(1H-Pyrrol-2-yl)acetic Acid structure
2-(1H-Pyrrol-2-yl)acetic Acid structure
2-(1H-Pyrrol-2-yl)acetic Acid
79673-53-3
C6H7NO2
125.125281572342
MFCD01993666
556063
4220146

2-(1H-Pyrrol-2-yl)acetic Acid Properties

Names and Identifiers

    • (1H-PYRROL-2-YL)-ACETIC ACID
    • 1H-Pyrrole-2-aceticacid
    • 2-(1H-pyrrol-2-yl)acetic acid
    • PYRROLE-2-ACETIC ACID
    • 1h-pyrrole-2-acetic acid
    • pyrrolacetic acid
    • azole acetic acid
    • 1H-pyrrol-2-ylacetic acid
    • GVUHUYQEAGMUNJ-UHFFFAOYSA-N
    • 2447AC
    • KM1986
    • TRA0098308
    • SY010732
    • EN001297
    • AB1010139
    • H57071
    • Z1578014257
    • Pyrrole-2-acetic acid (6CI)
    • (1H-Pyrrol-2-yl)acetic acid
    • (Pyrrol-2-yl)acetic acid
    • 2-(1H-Pyrrol-2-yl)acetic acid
    • AS-31245
    • (1H-Pyrrol-2-yl)-acetic acid;Pyrrole-2-acetic Acid
    • DTXSID70400972
    • SB62439
    • AKOS000320659
    • CS-0343301
    • YSZC2861
    • EN300-91712
    • J-505370
    • A864823
    • 79673-53-3
    • MFCD01993666
    • Pyrrole-2-aceticAcid
    • SCHEMBL253592
    • (1H-PYRROL-2-YL)-ACETICACID
    • ALBB-026954
    • +Expand
    • MFCD01993666
    • GVUHUYQEAGMUNJ-UHFFFAOYSA-N
    • 1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9)
    • O=C(CC1NC=CC=1)O

Computed Properties

  • 125.04800
  • 2
  • 2
  • 2
  • 125.048
  • 9
  • 114
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.2
  • 53.1

Experimental Properties

  • 0.64180
  • 53.09000
  • 1.523
  • 312.2℃ at 760 mmHg
  • No data available
  • 0.0±0.8 mmHg at 25°C
  • 142.593℃
  • No data avaiable
  • 1.2±0.1 g/cm3

2-(1H-Pyrrol-2-yl)acetic Acid Security Information

2-(1H-Pyrrol-2-yl)acetic Acid Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1H-Pyrrol-2-yl)acetic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003UJS-250mg
2-(1H-Pyrrol-2-yl)acetic acid
79673-53-3 95%
250mg
$133.00 2024-04-21
A2B Chem LLC
AB78760-50mg
(1H-Pyrrol-2-yl)-acetic acid
79673-53-3 95%
50mg
$61.00
Aaron
AR003US4-250mg
2-(1H-Pyrrol-2-yl)acetic acid
79673-53-3 97%
250mg
$75.00
abcr
AB268251-1 g
1H-Pyrrole-2-acetic acid; .
79673-53-3
1g
€507.10 2023-04-26
Apollo Scientific
OR952693-1g
(1H-Pyrrol-2-yl)-acetic acid
79673-53-3 95%
1g
£150.00 2024-08-03
Chemenu
CM199031-10g
1H-Pyrrol-2-ylacetic acid
79673-53-3 97%
10g
$480 2021-08-05
Enamine
EN300-91712-0.05g
2-(1H-pyrrol-2-yl)acetic acid
79673-53-3 95%
0.05g
$24.0 2024-05-21
eNovation Chemicals LLC
D689988-0.25g
Pyrrole-2-acetic Acid
79673-53-3 97%
0.25g
$130 2021-09-25
TRC
B529870-50mg
2-(1H-pyrrol-2-yl)acetic Acid
79673-53-3
50mg
$ 50.00 2022-06-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01482-25g
2-(1h-pyrrol-2-yl)acetic Acid
79673-53-3 95%
25g
$1110 2023-09-07

2-(1H-Pyrrol-2-yl)acetic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; et al, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A one-step conversion of certain indole and pyrrole glyoxylic acid esters to the corresponding acetates
Demopoulos, Vassilis J., Synthetic Communications, 1989, 19(13-14), 2585-94

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C-F Bond Cleavage in a CF3 Group
Sun, Zhengchang; et al, Journal of Organic Chemistry, 2022, 87(7), 4801-4812

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: (±)-Propylene oxide ,  Sodium thiosulfate Catalysts: Tetrabutylammonium iodide Solvents: tert-Butyl methyl ether ;  10 min, rt; 36 h
Reference
A one-step radical synthesis of pyrrol-2-acetic acids
Byers, Jeffrey H.; et al, Tetrahedron Letters, 2003, 44(36), 6853-6855

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: Dimethylaminopyridine Solvents: Tetrahydrofuran ;  1 h, rt
1.2 24 h, rt
Reference
Liver tissue engineering via hyperbranched polypyrrole scaffolds
Hatamzadeh, Maryam; et al, International Journal of Polymeric Materials and Polymeric Biomaterials, 2020, 69(17), 1112-1122

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  30 min, -10 °C; -10 °C → rt; 30 min, rt; rt → 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; et al, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lauroyl peroxide Solvents: 1,2-Dichloroethane ;  reflux; 5 h, reflux; 2 h, reflux
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C-F Bond Cleavage in a CF3 Group
Sun, Zhengchang; et al, Journal of Organic Chemistry, 2022, 87(7), 4801-4812

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hypophosphite Catalysts: Palladium Solvents: Isobutanol ,  Water
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A one-step conversion of certain indole and pyrrole glyoxylic acid esters to the corresponding acetates
Demopoulos, Vassilis J., Synthetic Communications, 1989, 19(13-14), 2585-94

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Acetone ;  0 °C; 6 h, 25 °C
2.1 Reagents: Lauroyl peroxide Solvents: 1,2-Dichloroethane ;  reflux; 5 h, reflux; 2 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C-F Bond Cleavage in a CF3 Group
Sun, Zhengchang; et al, Journal of Organic Chemistry, 2022, 87(7), 4801-4812

2-(1H-Pyrrol-2-yl)acetic Acid Raw materials

2-(1H-Pyrrol-2-yl)acetic Acid Preparation Products

2-(1H-Pyrrol-2-yl)acetic Acid Related Literature

  • 1. Copper(II) complexes with anti-inflammatory drugs as ligands. Molecular and crystal structures of bis(dimethyl sulphoxide)tetrakis(6-methoxy-α-methyl-2-naphthaleneacetato)dicopper(II) and bis(dimethyl sulphoxide)tetrakis[1-methyl-5-(p-toluoyl)-1H-pyrrole-2-acetato]dicopper(II)
    Cathrine Dendrinou-Samara,Dimitris P. Kessissoglou,George E. Manoussakis,Dimitris Mentzafos,Aristidis Terzis J. Chem. Soc. Dalton Trans. 1990 959
Recommended suppliers
Amadis Chemical Company Limited
(CAS:79673-53-3)2-(1H-Pyrrol-2-yl)acetic Acid
A864823
99%
10g
588.0